Chromanol 293B
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Overview
Description
Chromanol 293B is a complex organic compound with a unique structure that includes a chromen ring, a cyano group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromanol 293B typically involves multiple steps. One common approach is to start with the chromen ring precursor, which undergoes a series of reactions to introduce the cyano and hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chromanol 293B can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Chromanol 293B has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Chromanol 293B involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with other functional groups in the target molecule. These interactions can inhibit enzyme activity or alter the function of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- **N-[(3S,4R)-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-hydroxyacetamide
- **N-[(3S,4R)-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-phenylmethoxyacetamide
Uniqueness
Chromanol 293B is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H20N2O4S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
HVSJHHXUORMCGK-KGLIPLIRSA-N |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Pictograms |
Irritant |
Synonyms |
293B cpd 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer chromanol 293B |
Origin of Product |
United States |
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